

5-Chloro-4-hydroxy-2-methylbenzoic acid

SMILES and InChIKey

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Compound of Interest

Compound Name: *5-Chloro-4-hydroxy-2-methylbenzoic acid*

CAS No.: *1555855-22-5*

Cat. No.: *B2529666*

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An In-depth Technical Guide to **5-Chloro-4-hydroxy-2-methylbenzoic Acid**: Structure, Synthesis, and Applications

Introduction

Substituted benzoic acids are fundamental scaffolds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of high-value molecules, from pharmaceuticals to advanced materials. The precise arrangement of functional groups on the aromatic ring dictates the molecule's physicochemical properties and reactivity, making each isomer a unique chemical entity. This guide focuses on **5-Chloro-4-hydroxy-2-methylbenzoic acid**, a halogenated aromatic carboxylic acid. The presence of a chlorine atom, a hydroxyl group, a methyl group, and a carboxylic acid function on a single benzene ring creates a molecule with significant potential as a building block in medicinal chemistry and materials science. The interplay of these groups—the electron-withdrawing nature of the chlorine and carboxyl groups, and the electron-donating character of the hydroxyl and methyl groups—offers a rich landscape for synthetic transformations and targeted molecular design.

This document provides a comprehensive overview of **5-Chloro-4-hydroxy-2-methylbenzoic acid**, detailing its core chemical identifiers, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its potential applications for researchers in drug development and chemical synthesis.

Core Compound Identification

Accurate and unambiguous identification is critical in chemical research. The canonical SMILES and InChIKey are the universally accepted standards for representing molecular structures in a machine-readable format.

| Identifier | Value |
|-------------------|---------------------------------------------------------------------------|
| IUPAC Name | 5-chloro-4-hydroxy-2-methylbenzoic acid |
| Molecular Formula | C ₈ H ₇ ClO ₃ [1] |
| SMILES | <chem>CC1=CC(=C(C=C1C(=O)O)Cl)O</chem> [1] |
| InChI | InChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12)[1] |
| InChIKey | RSBLFGDBRKECAV-UHFFFAOYSA-N[1] |

Physicochemical and Predicted Properties

The compound's properties, predicted through computational models, provide valuable insights into its behavior in various chemical and biological systems. These parameters are essential for designing synthetic routes, predicting solubility, and estimating potential bioactivity.

| Property | Value | Source |
|---------------------------------------|----------------------|--------|
| Molecular Weight | 186.59 g/mol | [2] |
| Monoisotopic Mass | 186.00838 Da | [1] |
| XLogP3 (Predicted) | 2.1 | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
| Topological Polar Surface Area (TPSA) | 57.53 Å ² | [3] |

Synthesis Pathway and Experimental Protocol

Synthetic Strategy: Electrophilic Aromatic Substitution

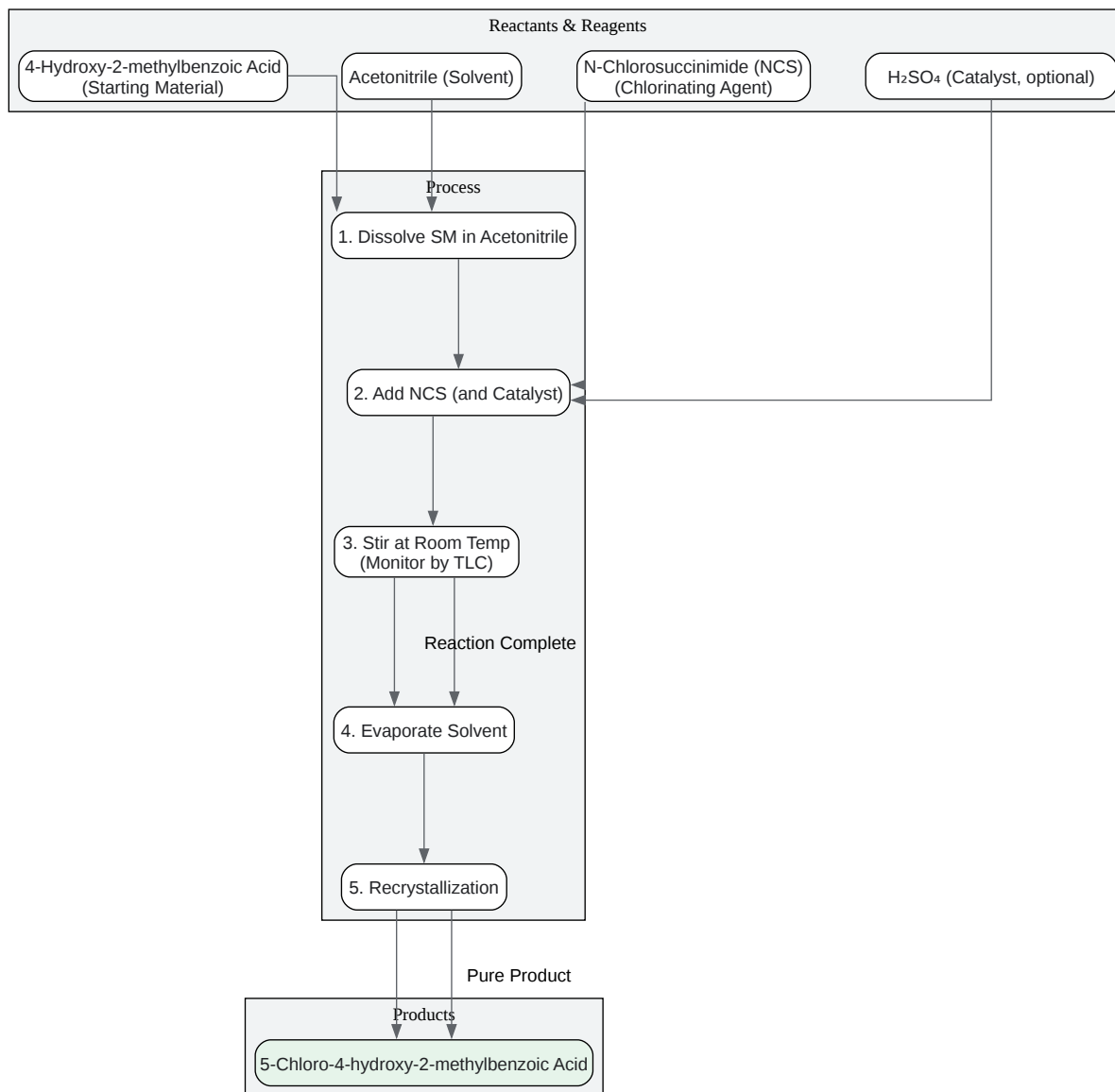
The most logical and efficient route to synthesize **5-Chloro-4-hydroxy-2-methylbenzoic acid** is via electrophilic chlorination of the precursor, 4-hydroxy-2-methylbenzoic acid. This strategy is predicated on the powerful activating and directing effects of the hydroxyl and methyl groups on the aromatic ring.

Causality and Regioselectivity: The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups. The carboxylic acid (-COOH) is a deactivating, meta-directing group.

- **Dominant Director:** The hydroxyl group is a significantly stronger activating group than the methyl group. Therefore, it will primarily dictate the position of the incoming electrophile (Cl⁺).
- **Positional Analysis:** The positions ortho to the hydroxyl group are C3 and C5. The position para is C6 (occupied by the carboxyl group).
- **Steric Hindrance:** The C3 position is sterically hindered by the adjacent methyl group at C2 and the carboxyl group at C1.

- Conclusion: The C5 position is the most electronically activated and sterically accessible site for electrophilic attack. The reaction is thus expected to yield the desired 5-chloro product with high regioselectivity.

Synthesis Workflow Diagram



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Sources

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- 2. 5-Chloro-2-hydroxy-4-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
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